5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAWJDPFMFPHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under heating conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group and other positions on the triazolopyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at position 5 (CF₃) increases lipophilicity and metabolic stability compared to the methyl group (CH₃) .
- Biological Activity : Sulfonamide derivatives (e.g., 2-SO₂NHAr) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, distinct from DHODH-targeting carboxylic acid analogs .
Physicochemical Properties
- Melting Points : Derivatives with polar substituents (e.g., COOH, SO₂NH₂) exhibit higher melting points (up to 338°C) due to intermolecular hydrogen bonding .
- Solubility : Carboxylic acid derivatives are water-soluble at physiological pH, whereas trifluoromethyl or aryl-substituted analogs show reduced solubility .
Biological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antiviral properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antiviral applications. The compound has been shown to interact with viral polymerases and disrupt critical protein-protein interactions necessary for viral replication.
Antiviral Activity
A study highlighted the compound's ability to inhibit the interaction between the PA and PB1 subunits of the influenza A virus polymerase. The following table summarizes its antiviral efficacy:
| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity CC50 (μM) |
|---|---|---|---|
| This compound | 12 | 7 - 25 | >250 |
| Control (Ribavirin) | 10 | >250 | >100 |
- IC50 : Concentration required to inhibit 50% of the target interaction.
- EC50 : Concentration required to inhibit 50% of plaque formation in viral assays.
- CC50 : Concentration causing a decrease in cell viability by 50%.
The compound demonstrated good anti-polymerase activity with an IC50 value of 12 μM and broad anti-influenza activity with EC50 values ranging from 7 to 25 μM without significant cytotoxicity up to concentrations of 250 μM .
The mechanism by which this compound exerts its antiviral effects appears to involve:
- Disruption of the RNA-dependent RNA polymerase (RdRP) function.
- Interference with critical protein-protein interactions essential for viral replication.
In silico studies have provided insights into the binding modes of this compound within viral protein cavities, suggesting that structural modifications could enhance its efficacy further .
Case Studies
Several case studies have explored the biological activity of triazolo-pyrimidine derivatives:
- Influenza A Virus : A study demonstrated that derivatives similar to this compound showed promising antiviral activity against various strains of Influenza A and B viruses .
- Chagas Disease and Leishmaniasis : Research indicated that triazolopyrimidine compounds exhibited significant activity against neglected tropical diseases like Chagas disease and leishmaniasis when complexed with first-row transition metals .
Q & A
Q. Advanced
- TD-DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.1 eV) to predict reactivity and charge transfer behavior .
- Molecular docking : Simulate binding affinities with enzymes (e.g., HSV-1 thymidine kinase) to prioritize candidates for antiviral testing .
- ADME modeling : Predict pharmacokinetic properties (e.g., LogP, bioavailability) to guide drug design .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Cross-assay validation : Compare in vitro cytotoxicity (e.g., MTT assays) with enzymatic inhibition studies (e.g., IC measurements) to confirm specificity .
- Structural analogs : Test derivatives (e.g., trifluoromethyl-substituted variants) to isolate pharmacophore contributions .
- Dose-response curves : Identify non-linear effects or off-target interactions at higher concentrations .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Toxicity management : TMDP’s high toxicity necessitates closed-system handling or substitution with safer catalysts (e.g., ionic liquids) .
- Purification bottlenecks : Column chromatography is impractical at scale; alternatives like recrystallization or pH-driven precipitation require optimization .
- Regulatory compliance : Sourcing controlled precursors (e.g., piperidine derivatives) may require licensing due to their misuse potential .
How does the trifluoromethyl group influence the compound’s biological activity?
Advanced
The trifluoromethyl group enhances:
- Metabolic stability : Resistance to oxidative degradation via electron-withdrawing effects .
- Enzymatic binding : Polar interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Lipophilicity : Improved LogP values (~2.5) for blood-brain barrier penetration in neuropharmacological studies .
What strategies are used to modify the core scaffold for targeted drug design?
Q. Advanced
- Substituent variation : Introduce halogens (e.g., Cl, Br) at position 7 to modulate electronic properties and enhance bioactivity .
- Heterocycle fusion : Attach pyrrolidine or thiadiazole rings to improve solubility or target selectivity .
- Prodrug approaches : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability .
How are stability and storage conditions determined for this compound?
Q. Basic
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C) .
- pH stability studies : Monitor degradation in aqueous buffers (pH 1–12) via HPLC .
- Storage recommendations : Desiccated at −20°C in amber vials to prevent photolysis and hydrolysis .
What methodologies validate the compound’s mechanism of action in enzyme inhibition?
Q. Advanced
- Kinetic assays : Measure values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- X-ray crystallography : Resolve inhibitor-enzyme co-structures to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
